

# Unveiling the Solid-State Architecture of Triphenylbismuth: A Technical Guide

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## Compound of Interest

Compound Name: *Triphenylbismuth*

Cat. No.: B1683265

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For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of organometallic compounds is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide provides a comprehensive analysis of the crystal structure of **triphenylbismuth** ( $\text{BiPh}_3$ ), a foundational organobismuth compound with increasing relevance in catalysis and medicinal chemistry.

This document delves into the experimental methodologies employed for the determination of its crystal structure, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.

## Molecular Geometry and Crystal Packing

**Triphenylbismuth** adopts a pyramidal molecular geometry in the solid state. The central bismuth atom is bonded to the ipso-carbons of the three phenyl rings. The molecule, however, does not possess overall symmetry in the crystalline form due to the varied rotation of the phenyl rings around the Bi-C bonds.<sup>[1]</sup>

The crystal structure of **triphenylbismuth** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.<sup>[1]</sup> The unit cell contains eight molecules of **triphenylbismuth**.<sup>[1]</sup>

## Experimental Protocols

The determination of the crystal structure of **triphenylbismuth** and its derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

## Synthesis of Triphenylbismuth

A standard and widely used method for the synthesis of **triphenylbismuth** is the Grignard reaction.<sup>[2]</sup> This involves the reaction of bismuth trichloride ( $\text{BiCl}_3$ ) with a Grignard reagent, phenylmagnesium bromide ( $\text{PhMgBr}$ ).



Generalized Procedure:

- **Grignard Reagent Preparation:** Phenylmagnesium bromide is typically prepared *in situ* by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with Bismuth Trichloride:** A solution of bismuth trichloride in an appropriate anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C.
- **Quenching and Extraction:** After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude **triphenylbismuth** is then purified by recrystallization.

## Crystallization

Single crystals of sufficient quality for X-ray diffraction are crucial for accurate structure determination.

Generalized Procedure:

- **Solvent Selection:** **Triphenylbismuth** is typically recrystallized from organic solvents. Acetonitrile has been successfully used to grow needle-shaped crystals.<sup>[1]</sup> Other common

solvents for recrystallization include ethanol and mixtures of ether and ethanol.

- Recrystallization Technique:

- Slow Evaporation: A saturated solution of **triphenylbismuth** in a suitable solvent is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
- Solvent Diffusion: A solution of **triphenylbismuth** is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
- Cooling: A hot, saturated solution of **triphenylbismuth** is slowly cooled to room temperature and then further cooled in a refrigerator or freezer to induce crystallization.

## X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

### Generalized Procedure:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated. Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
- Structure Solution and Refinement:
  - The collected diffraction data is processed to determine the unit cell parameters and space group.
  - The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

- The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor.

## Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for **triphenylbismuth**.

Table 1: Crystal Data and Structure Refinement for **Triphenylbismuth**

Parameter	Value
Empirical Formula	C <sub>18</sub> H <sub>15</sub> Bi
Formula Weight	440.30 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	27.70
b (Å)	5.82
c (Å)	20.45
α (°)	90
β (°)	114.48
γ (°)	90
Volume (Å <sup>3</sup> )	3000
Z	8
R-factor	0.069

Data obtained from Hawley and Ferguson (1968).[\[1\]](#)

Table 2: Selected Bond Lengths and Angles for **Triphenylbismuth**

Bond/Angle	Value
Mean Bi-C distance (Å)	2.24
Mean C-Bi-C angle (°)	94

Data obtained from Hawley and Ferguson (1968).[\[1\]](#)

For comparison, crystallographic data for a representative **triphenylbismuth** derivative, **triphenylbismuth** bis(3-phenylprop-2-enoate), is provided below.

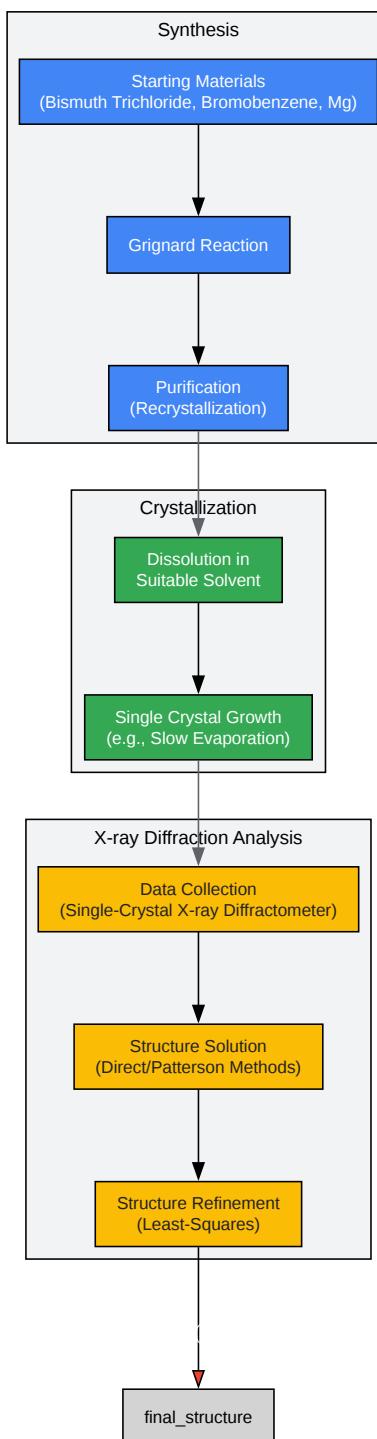
Table 3: Crystal Data for **Triphenylbismuth** Bis(3-phenylprop-2-enoate)

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	13.2820(4)
b (Å)	21.3750(2)
c (Å)	12.2407(2)
$\beta$ (°)	119.936(1)
Z	4

Data from a study on **triphenylbismuth** bis(3-phenylprop-2-enoate).[\[3\]](#)

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of **triphenylbismuth**.



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Caption: Experimental workflow for **triphenylbismuth** crystal structure analysis.

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## References

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